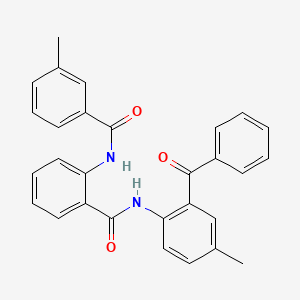

N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide

Description

N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with aromatic and methyl groups. Its structure includes two benzamide moieties: one attached to a 4-methylphenyl group and the other to a 3-methylbenzoyl group. This compound is part of a broader class of benzamide derivatives, which are widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(3-methylbenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-19-9-8-12-22(17-19)28(33)30-25-14-7-6-13-23(25)29(34)31-26-16-15-20(2)18-24(26)27(32)21-10-4-3-5-11-21/h3-18H,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHLBWZQJDEXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The design of this compound is based on the structural characteristics that allow it to interact with specific protein kinases involved in cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

The IC50 values for these compounds were comparable to established protein kinase inhibitors like imatinib and nilotinib, indicating promising efficacy against cancer cells .

Synthesis and Chemical Properties

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide involves several key steps that leverage existing methodologies for creating complex organic molecules.

Synthetic Pathways

The synthesis typically follows a multi-step approach:

- Formation of Benzamide Backbone : Initial reactions involve creating the benzamide structure through acylation processes.

- Substitution Reactions : Subsequent steps include introducing various substituents at specific positions on the aromatic rings to enhance biological activity.

- Purification : The final product is purified using techniques such as column chromatography to achieve the desired purity level, usually around 95% .

Chemical Characteristics

- Molecular Formula : C29H24N2O3

- Molecular Weight : 448.5 g/mol

- Physical State : Typically appears as a white solid with specific melting points depending on the purity and form .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various research contexts.

Case Study: Inhibition of Kinase Activity

A study focused on synthesizing derivatives based on this compound showed that several analogs exhibited strong inhibition of Bcr-Abl kinase activity, which is crucial in chronic myeloid leukemia treatment. The findings indicated that modifications to the benzamide structure could enhance selectivity and potency against specific cancer types .

Comparative Analysis with Other Compounds

In comparative studies, compounds derived from this compound were tested alongside known inhibitors like sorafenib and nilotinib. The results demonstrated comparable or superior anti-proliferative effects in certain cell lines, suggesting potential for further development as therapeutic agents .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzamide derivatives exhibit diverse properties based on substituent positioning and electronic characteristics. Key comparisons include:

Aromatic vs. Heterocyclic Substituents

- The nitro group increases polarity, influencing solubility and binding interactions.

- Compounds with thiazole/isoxazole rings (): Heterocyclic substituents like thiazole improve binding to biological targets (e.g., enzymes or receptors) due to their planar geometry and hydrogen-bonding capabilities. In contrast, the target compound’s purely aromatic substituents may favor π-π stacking interactions in crystallographic packing .

Methyl and Methoxy Groups

- N-(4-methoxyphenyl)benzamide (): The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring, which can alter reactivity and stability.

Physical and Chemical Properties

The target compound’s methyl and benzoyl groups likely contribute to a higher melting point and crystallinity compared to methoxy-substituted analogs, as seen in similar systems .

Q & A

Q. What are the established synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves sequential amide coupling reactions. A two-step approach is recommended:

Primary Amide Formation : React 3-methylbenzoyl chloride with 2-aminobenzoic acid in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor completion via TLC (ethyl acetate/hexane, 1:1).

Secondary Coupling : Treat the intermediate with 2-benzoyl-4-methylphenylamine using HATU or EDC/HOBt as coupling agents in DMF. Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%) .

Key Considerations :

- Moisture-sensitive steps require anhydrous solvents and inert atmosphere.

- Use NMR (e.g., H, C) to verify regioselectivity, as steric hindrance from the 4-methyl and benzoyl groups may lead to side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : H NMR (500 MHz, DMSO-d6) resolves aromatic protons (δ 7.2–8.3 ppm) and confirms amide NH signals (δ 10.1–10.5 ppm). C NMR identifies carbonyl carbons (C=O at ~168–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 483.2).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/chloroform. Refine using SHELXL (space group P), and visualize with ORTEP-3 for bond-length/angle analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Contradictions in in vitro activity (e.g., IC variations in kinase inhibition assays) may arise from:

- Purity : Verify compound integrity via H NMR (absence of residual solvent peaks) and LC-MS.

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ATP concentration (10 µM vs. 100 µM), and incubation time .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) with sonication to avoid aggregation.

Q. What computational strategies are recommended for predicting binding modes of this compound with HDAC isoforms?

- Molecular Docking : Use AutoDock Vina with HDAC1 (PDB: 4BKX) and HDAC6 (PDB: 5EDU) crystal structures. Parameterize the ligand with GAFF2 force fields.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzamide-enzyme complex. Focus on π-π stacking between the benzoyl group and Phe205/Trp141 residues .

- QSAR Models : Train on datasets of HDAC inhibitors (pIC 6.5–8.2) to optimize substituent effects.

Q. How should researchers design experiments to resolve crystallographic disorder in the benzoyl moiety?

Disorder in the benzoyl group (common due to rotational flexibility) can be mitigated by:

Q. What methodologies are suitable for studying metabolic stability in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.